molecular formula C17H18BrN3O3S B3751148 (5E)-5-[(4-bromophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

Cat. No.: B3751148
M. Wt: 424.3 g/mol
InChI Key: MQGGODAXHLZUQK-GXDHUFHOSA-N
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Description

(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a bromophenyl group, a piperazine moiety, and a thiazolidinedione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-bromophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Thiazolidinedione Core: This step involves the reaction of thiazolidine-2,4-dione with an appropriate aldehyde under basic conditions to form the thiazolidinedione core.

    Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a bromination reaction using bromine or a brominating agent.

    Attachment of the Piperazine Moiety: The piperazine moiety is attached through a nucleophilic substitution reaction, where the piperazine reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazolidinedione core.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the bromophenyl group.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(4-bromophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its structure suggests it may interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of interest for pharmaceutical research.

Industry

In industry, this compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of (5E)-5-[(4-bromophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with a similar thiazolidinedione core, such as pioglitazone and rosiglitazone, are used in the treatment of diabetes.

    Bromophenyl Derivatives: Compounds with a bromophenyl group, such as bromophenylacetic acid, exhibit similar chemical reactivity.

    Piperazine Derivatives: Compounds with a piperazine moiety, such as piperazine citrate, are used in various pharmaceutical applications.

Uniqueness

(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O3S/c1-19-6-8-20(9-7-19)15(22)11-21-16(23)14(25-17(21)24)10-12-2-4-13(18)5-3-12/h2-5,10H,6-9,11H2,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQGGODAXHLZUQK-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN2C(=O)C(=CC3=CC=C(C=C3)Br)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C(=O)CN2C(=O)/C(=C\C3=CC=C(C=C3)Br)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 3
(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5E)-5-[(4-bromophenyl)methylidene]-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione

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